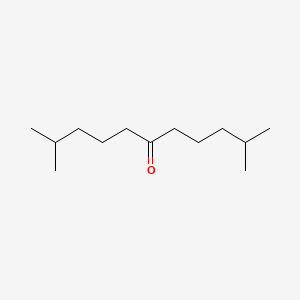

2,10-Dimethylundecan-6-one

Description

Contextualizing 2,10-Dimethylundecan-6-one within Ketone Chemistry Research

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. Their reactivity, which is centered on the carbonyl group, makes them crucial intermediates in organic synthesis and prevalent in biological systems. Branched ketones, such as this compound, are of particular interest for their unique structural properties which can influence their physical and chemical behaviors, including their potential use as biofuels and their role in the chemical structure of natural products. Research into such ketones often explores how the position and nature of the branching affect properties like boiling point, density, and reactivity.

Historical Perspectives in the Investigation of this compound

One of the earliest mentions of this compound in scientific literature dates back to 1952. In a study focused on the structure of lupulone (B1675512), one of the bitter constituents of hops, this ketone was identified as a degradation product. rsc.org The hydrogenation of lupulone yielded a product that, upon degradation with concentrated alkali, produced this compound. rsc.org This early work was significant in confirming the structure of lupulone. rsc.org

Contemporary Research Significance and Emerging Trends for this compound

In more recent research, this compound has been noted in the context of biofuel development. A study on branched ketone biofuels identified this compound as an alkylation product. aquaenergyexpo.com The development of high-performance biofuels is a significant area of modern chemical research, driven by the need for sustainable energy sources. Branched ketones are considered as potential blending agents for jet fuels.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H26O | U.S. Environmental Protection Agency epa.gov |

| Average Mass | 198.35 g/mol | U.S. Environmental Protection Agency epa.gov |

| Monoisotopic Mass | 198.198365 g/mol | U.S. Environmental Protection Agency epa.gov |

| CAS Number | 84012-62-4 | N/A |

Note: Some physical properties like boiling point and density are predicted values from chemical databases due to a lack of extensive experimental data in published literature.

Structure

3D Structure

Properties

CAS No. |

84012-62-4 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

2,10-dimethylundecan-6-one |

InChI |

InChI=1S/C13H26O/c1-11(2)7-5-9-13(14)10-6-8-12(3)4/h11-12H,5-10H2,1-4H3 |

InChI Key |

GEDUSQFJZAKUOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(=O)CCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2,10 Dimethylundecan 6 One

Established Synthetic Routes for 2,10-Dimethylundecan-6-one Production

Conventional methods for synthesizing ketones provide foundational pathways for the production of this compound. These routes often focus on carbon-carbon bond formation and functional group transformations to construct the target molecule's undecane (B72203) backbone and correctly position the carbonyl group.

Ethylation Reactions of Precursors in Aqueous Alkaline Solutions

The synthesis of ketones through the alkylation of precursor molecules is a fundamental strategy. In the context of this compound, this can be envisioned through the ethylation of a suitable enolate precursor in an aqueous alkaline solution. For instance, a precursor such as 8-methylnonan-4-one could be deprotonated at the C-5 position using a base in an aqueous medium to form an enolate. Subsequent reaction with an ethylating agent, like ethyl iodide, would introduce the ethyl group, leading to the formation of the target ketone. The use of aqueous alkaline solutions is a classic approach, though it can be complicated by competing reactions such as O-alkylation or aldol (B89426) condensation.

Formation as a Secondary Product in Aldolization-Hydrogenation Processes

Industrial processes for the synthesis of related ketones, such as 6,10-dimethylundecan-2-one (B3048196) (tetrahydrogeranylacetone), often involve the hydrogenation of unsaturated precursors like geranylacetone. nih.govthegoodscentscompany.comwikipedia.org Geranylacetone itself can be synthesized through various means, including the reaction of linalool (B1675412) with ethyl acetoacetate (B1235776) followed by rearrangement and decarboxylation. chemicalbook.com During large-scale aldol condensation and subsequent hydrogenation reactions aimed at producing other long-chain ketones, isomerization of double bonds and incomplete or non-selective reduction can lead to the formation of a mixture of structural isomers, including this compound, as secondary or trace products. The precise yield and presence of this specific isomer would be highly dependent on the specific reaction conditions, catalysts, and precursors used in the aldolization-hydrogenation sequence.

Advanced Stereoselective Synthesis of Chiral Isomers of this compound and Related Compounds

The structure of this compound contains two stereocenters at the C-2 and C-10 positions, meaning it can exist as multiple stereoisomers. Advanced synthetic methods are required to selectively produce a single desired isomer (enantiomer or diastereomer).

Asymmetric Hydrogenation Utilizing Chiral Iridium Complexes

Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantiomeric purity. core.ac.uk Chiral iridium complexes, particularly those with P,N ligands, have proven to be highly effective catalysts for the enantioselective hydrogenation of unfunctionalized or minimally functionalized olefins. nih.govsemanticscholar.orgub.edu To synthesize a specific stereoisomer of this compound, a suitable unsaturated precursor, such as 2,10-dimethylundeca-1,9-dien-6-one, could be subjected to asymmetric hydrogenation. The chiral iridium catalyst would coordinate to the double bonds and deliver hydrogen from a specific face, thereby setting the stereochemistry at both the C-2 and C-10 positions. The choice of the chiral ligand on the iridium complex is crucial for achieving high enantioselectivity. rsc.org

| Catalyst Type | Common Chiral Ligand Family | Typical Substrates | Potential Application |

|---|---|---|---|

| [Ir(COD)(P,N)]BARF | Phosphino-oxazolines (PHOX) | Unfunctionalized Olefins | Hydrogenation of an unsaturated precursor to this compound |

| Cp*Ir(III) Complexes | N,N-Chelated Ligands | N-Heteroarenes | Transfer hydrogenation of related nitrogen-containing precursors nih.gov |

| Ir-MaxPHOX | Aminophosphine-oxazolines | Di-, Tri-, and Tetrasubstituted Olefins | High-efficiency hydrogenation of complex olefin precursors ub.edu |

Ketalization and Hydrolysis Strategies in Stereoselective Preparations

In multi-step stereoselective syntheses, protecting groups are often essential to prevent unwanted reactions at specific functional groups. The ketone functional group in this compound can be protected by converting it into a ketal. This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, under acidic conditions. nsf.gov The resulting ketal is stable under basic, neutral, and many nucleophilic conditions, allowing for chemical modifications to be performed on other parts of the molecule without affecting the carbonyl group. youtube.com

Once the desired stereochemical modifications are complete, the ketone can be regenerated by hydrolysis of the ketal. This deprotection step is accomplished by treating the ketal with aqueous acid. organic-chemistry.orgresearcher.lifequora.com This ketalization-hydrolysis sequence allows for the preservation of the ketone functionality while complex stereoselective transformations are carried out elsewhere in the molecular structure.

Isomer Separation Techniques in Stereoselective Synthesis (e.g., Distillation, Chromatography)

Syntheses that produce mixtures of isomers, whether they are constitutional isomers or stereoisomers, require a final purification step to isolate the desired compound. nih.gov The separation of isomers of organic compounds can be challenging due to their similar physical properties. google.com

Common techniques employed for this purpose include:

Distillation: For diastereomers that have sufficiently different boiling points, fractional distillation can be an effective separation method.

Crystallization: If the isomers are solid, fractional crystallization can be used to separate them based on differences in solubility and crystal lattice energies. nih.gov

Chromatography: This is one of the most powerful and widely used separation techniques. epa.gov

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): On an analytical scale, these methods are used to determine the ratio of isomers. On a preparative scale, they can be used to isolate gram quantities of pure isomers.

Chiral Chromatography: For separating enantiomers, a chiral stationary phase (CSP) is used. The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation.

| Compound Name | Molecular Formula | Role |

|---|---|---|

| This compound | C13H26O | Target Compound |

| 8-Methylnonan-4-one | C10H20O | Potential Precursor |

| Ethyl iodide | C2H5I | Ethylating Agent |

| 6,10-Dimethylundecan-2-one (Tetrahydrogeranylacetone) | C13H26O | Related Ketone/Isomer nih.gov |

| Geranylacetone | C13H22O | Unsaturated Precursor wikipedia.org |

| Linalool | C10H18O | Precursor to Geranylacetone chemicalbook.com |

| Ethyl acetoacetate | C6H10O3 | Reagent for Geranylacetone Synthesis chemicalbook.com |

| Ethylene glycol | C2H6O2 | Ketalizing Agent |

Degradation and Formation Pathways in Complex Matrices

A thorough review of published scientific studies indicates a lack of specific research on the degradation and formation pathways of this compound in complex matrices. The following subsections detail the absence of information regarding its formation through autoxidation, enzymatic degradation, and as a microbial alteration product.

There is no available scientific literature that specifically describes the formation of this compound through the autoxidation of branched alkanes. While the general mechanisms of alkane autoxidation are well-established, involving free radical chain reactions that can lead to the formation of various oxygenated products such as ketones, specific studies identifying this compound as a product of such processes have not been found. Research on the autoxidation of structurally related branched alkanes, like pristane, has identified a variety of degradation products, but this compound is not mentioned among them.

No documented enzymatic degradation pathways that result in the formation of this compound within natural product systems have been identified in the scientific literature. While enzymes play a crucial role in the degradation of a vast array of organic molecules in nature, specific enzymatic reactions leading to this particular ketone have not been characterized.

Scientific research has not identified this compound as a microbial alteration product in geochemical environments. The metabolic activities of microorganisms are known to transform organic matter, leading to a diverse range of chemical compounds. However, there is no current evidence to suggest that this compound is a product of these microbial processes.

Advanced Analytical and Spectroscopic Characterization of 2,10 Dimethylundecan 6 One

Chromatographic-Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry is a cornerstone for the separation, identification, and quantification of individual components within a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of 2,10-dimethylundecan-6-one, the sample is first vaporized and introduced into a GC column. The separation is based on the compound's boiling point and its affinity for the stationary phase of the column. As the separated compound elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the this compound molecules, typically using electron ionization (EI), which causes the molecule to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint." The mass spectrum for the related isomer, 6,10-dimethylundecan-2-one (B3048196), shows a top peak (base peak) at a mass-to-charge ratio (m/z) of 58 and other significant peaks at m/z 43 and 71, which are characteristic of aliphatic ketones. nih.gov The molecular ion peak, corresponding to the intact molecule's mass, would be expected at m/z 198.35. epa.gov By comparing the obtained mass spectrum with spectral libraries, such as those from the National Institute of Standards and Technology (NIST), the identity of the compound can be confirmed. nih.govnist.gov Quantification is achieved by integrating the area of the chromatographic peak and comparing it to the response of a known concentration of a standard.

For the analysis of volatile and semi-volatile compounds like this compound from a sample matrix, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a highly effective and solvent-free sample preparation technique. nih.govresearchgate.net In this method, a fused silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. scielo.brunicam.it Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating.

The selection of the fiber coating is critical for efficient extraction. scielo.br For a ketone like this compound, a fiber with a broad polarity range, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), would likely be effective. unicam.it After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted into the hot injector of the GC, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and subsequent MS detection. unicam.it Optimization of parameters such as extraction time, temperature, and sample matrix modifications (e.g., salt addition) is crucial for achieving high sensitivity and reproducibility. unicam.it This technique is particularly useful for analyzing trace levels of volatile compounds in complex samples. nih.govnih.gov

While retention time in gas chromatography is a useful parameter, it can vary between different instruments and analytical conditions (e.g., column length, temperature program, carrier gas flow rate). wikipedia.org To standardize retention data, the Kovats Retention Index (RI) system is widely used. wikipedia.org The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes. wikipedia.orgnist.gov

For temperature-programmed gas chromatography, the linear or arithmetic Kovats index (I) is calculated using the following formula:

I = 100[n + (tx - tn) / (tn+1 - tn)]

Where:

tx is the retention time of the target compound (this compound).

tn and tn+1 are the retention times of the n-alkane standards that elute immediately before and after the target compound, respectively.

n is the carbon number of the n-alkane eluting at tn. nist.govlotusinstruments.com

| Column Type | Reported Index Values |

|---|---|

| Standard Non-Polar | 1389.8, 1391 |

| Semi-Standard Non-Polar | 1400, 1404, 1407, 1408, 1410, 1417 |

| Standard Polar | 1660, 1663 |

Data sourced from PubChem CID 95495. nih.gov

These values illustrate how the retention index changes with the polarity of the stationary phase, providing an additional layer of information for compound confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Carbon-13 NMR (13C NMR) spectroscopy provides information on the different chemical environments of the carbon atoms within a molecule. docbrown.info A 13C NMR spectrum of this compound would show a distinct peak for each chemically non-equivalent carbon atom. Due to the symmetry of the this compound molecule, some carbon atoms are chemically equivalent, reducing the total number of signals.

Based on its structure, CH3-CH(CH3)-CH2-CH2-CH2-C(=O)-CH2-CH2-CH2-CH(CH3)-CH3, the molecule possesses a plane of symmetry through the carbonyl group if the two chiral centers have the same configuration (as in a meso compound) or a C2 axis of symmetry if they have opposite configurations (as in a racemic mixture). In either case, the number of unique carbon signals would be less than the total of 13 carbons. For a symmetrical structure, one would expect to see 7 distinct signals.

The chemical shift (δ), measured in parts per million (ppm), of each signal indicates the electronic environment of the carbon atom. docbrown.info The carbonyl carbon (C=O) of the ketone is highly deshielded and would appear significantly downfield. pressbooks.pub

| Carbon Atom(s) | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| C-6 | ~205-215 | Carbonyl Carbon |

| C-5, C-7 | ~40-50 | α-Carbons (adjacent to C=O) |

| C-2, C-10 | ~30-40 | Methine Carbons (-CH) |

| C-4, C-8 | ~20-30 | Methylene Carbons (-CH2-) |

| C-3, C-9 | ~35-45 | Methylene Carbons (-CH2-) |

| C-1, C-11 | ~20-25 | Methyl Carbons (-CH3) |

| Methyls on C-2, C-10 | ~15-25 | Methyl Carbons (-CH3) |

Note: These are estimated values based on typical chemical shifts for aliphatic ketones and alkanes.

The precise chemical shifts and the total number of signals provide conclusive evidence for the carbon skeleton of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The technique works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

The IR spectrum of this compound would be characterized by absorptions corresponding to its ketone and alkane functionalities. The most prominent and diagnostic peak would be from the carbonyl (C=O) group of the ketone. openstax.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| C-H (Alkane) | Stretching | 2850-2960 | Strong |

| C=O (Ketone) | Stretching | 1705-1725 | Strong, Sharp |

| C-H (Alkane) | Bending | 1350-1470 | Medium |

Note: These are typical wavenumber ranges for the specified functional groups. openstax.orgpressbooks.pub

The strong, sharp absorption band in the region of 1705-1725 cm-1 is a clear indicator of the presence of a saturated aliphatic ketone. openstax.org The strong absorptions below 3000 cm-1 confirm the presence of sp3 hybridized C-H bonds, characteristic of the alkane portions of the molecule. pressbooks.pub The absence of significant peaks in other regions (e.g., O-H stretch around 3200-3600 cm-1 or C=C stretch around 1650 cm-1) helps to confirm the absence of other functional groups like alcohols or alkenes. openstax.org

Integration of Multi-Modal Analytical Approaches for Comprehensive Characterization of this compound

A comprehensive structural elucidation and confirmation of the chemical identity of this compound necessitates the integration of multiple analytical techniques. This multi-modal approach, combining spectroscopic and chromatographic methods, provides a more complete and reliable characterization than any single technique could achieve alone. Each method offers unique insights into the molecular structure, purity, and properties of the compound, and their combined application ensures a high degree of confidence in the analytical results.

For a thorough analysis of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, often coupled with a separation technique like Gas Chromatography (GC), is considered best practice.

Nuclear Magnetic Resonance (NMR) Spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) would reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. For this compound, one would expect to see distinct signals for the methyl protons at positions 1, 11, and the two methyl groups at C2 and C10, as well as complex multiplets for the methylene and methine protons along the undecane (B72203) chain.

¹³C NMR (Carbon-13 NMR) would identify the number of chemically non-equivalent carbon atoms. A key signal to confirm the structure would be the resonance of the carbonyl carbon (C6) in the characteristic downfield region for ketones.

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C13H26O) epa.gov. The fragmentation pattern observed in the mass spectrum, often generated through techniques like electron ionization (EI), would offer further structural confirmation by showing characteristic losses of alkyl fragments.

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the most prominent and diagnostic absorption band in its IR spectrum would be the strong C=O stretching vibration characteristic of an aliphatic ketone. The absence of absorptions for other functional groups like hydroxyl (-OH) or carbon-carbon double bonds (C=C) would further support the structural assignment.

Gas Chromatography (GC) , when coupled with a detector like a flame ionization detector (FID) or a mass spectrometer (GC-MS), is a powerful tool for assessing the purity of a this compound sample. It separates the compound from any impurities, and the retention time is a characteristic property under specific chromatographic conditions.

A hypothetical workflow for the comprehensive characterization of a newly synthesized batch of this compound would involve:

Initial purity assessment by GC-FID.

Molecular weight determination and fragmentation analysis by GC-MS.

Functional group identification using FT-IR spectroscopy.

Detailed structural elucidation and confirmation using ¹H and ¹³C NMR.

By correlating the data from all these methods, a complete and unambiguous characterization of this compound can be achieved, ensuring the identity and purity of the compound for any subsequent research or application.

Data Tables

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | Signals for methyl protons (doublets and a singlet), multiplets for methylene and methine protons. |

| ¹³C NMR | Signal for carbonyl carbon (C=O) in the downfield region, distinct signals for methyl, methylene, and methine carbons. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C13H26O (198.34 g/mol ). Characteristic fragmentation pattern. |

| IR Spec. | Strong absorption band for the C=O stretch of an aliphatic ketone. C-H stretching and bending vibrations. |

Biological Relevance and Bioactivity Studies of 2,10 Dimethylundecan 6 One Non Human Focus

Predicted Biological Activities through Computational Approaches

In the absence of direct experimental studies on the bioactivity of 2,10-Dimethylundecan-6-one, computational methods such as Quantitative Structure-Activity Relationship (QSAR) models can offer predictive insights into its potential biological properties. These predictions are based on the structural features of the molecule and their correlation with the activities of other known compounds.

Quantitative Structure-Activity Relationship (QSAR) for Predicted Antimicrobial Properties

QSAR studies on aliphatic ketones and aldehydes suggest that these compounds can exhibit antimicrobial activity. The effectiveness of such compounds is often related to their chemical structure, including chain length and the presence of functional groups. While no specific QSAR models have been developed for this compound, the general principles derived from studies on similar molecules indicate a potential for antimicrobial properties. The lipophilicity and electronic properties are key descriptors in predicting such activity nih.gov. For instance, studies on other ketones have shown that their antimicrobial efficacy can be influenced by the balance between hydrophilic and hydrophobic regions of the molecule core.ac.uk.

QSAR for Predicted Antioxidant Potential

QSAR models are valuable tools for screening large libraries of substances for potential antioxidant activity nih.gov. These models correlate a molecule's properties with its ability to scavenge free radicals. For ketones, research has indicated that the presence of a ketone functional group can enhance the antioxidant effect of a molecule mdpi.com. While a specific QSAR analysis for this compound is not available, the general findings from studies on other ketones suggest that it may possess antioxidant potential. The prediction of such activity would depend on various molecular descriptors, including electronic and steric properties.

Below is an interactive table summarizing the information on this compound and its related isomer.

| Feature | This compound | 6,10-Dimethylundecan-2-one (B3048196) |

| CAS Number | 84012-62-4 | 1604-34-8 |

| Synonyms | - | Tetrahydrogeranylacetone, Hexahydropseudoionone |

| Natural Occurrence | Not reported in scientific literature | Found in buckwheat, clover, coffee, tea, and Ceratophyllum demersum thegoodscentscompany.comfoodb.canih.gov |

| Predicted Antimicrobial Activity | Potential based on general QSAR principles for aliphatic ketones | Potential based on general QSAR principles for aliphatic ketones |

| Predicted Antioxidant Activity | Potential based on general QSAR principles for ketones | Potential based on general QSAR principles for ketones |

QSAR for Predicted Anti-inflammatory and Antineoplastic Activities

A study utilizing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activities of various low molecular weight metabolites from freshwater macrophytes included a different isomer, 6,10-Dimethylundecan-2-one. nih.gov This predictive study suggested potential anti-inflammatory and antineoplastic activities for a range of compounds based on their chemical structures. nih.gov However, no such QSAR predictions or experimental validations are available for this compound. Without specific computational or in vitro/in vivo studies on this particular isomer, its potential for anti-inflammatory or antineoplastic activity remains entirely speculative.

Table 1: Predicted Biological Activities of a Related Isomer (6,10-Dimethylundecan-2-one) from a QSAR Study

| Compound Name | Predicted Anti-inflammatory Activity (Probability) | Predicted Antineoplastic Activity (Probability) |

| 6,10-Dimethylundecan-2-one | 0.372 | 0.546 |

Source: Assessment of the Potential Biological Activity of Low Molecular Weight Metabolites of Freshwater Macrophytes with QSAR. nih.gov

Biotransformation and Ecological Interactions of this compound in Non-Human Systems

There is no published research detailing the biotransformation pathways of this compound in any non-human organism or environmental system. Studies on its metabolism by microorganisms, enzymatic degradation in soil or water, or its general fate and transport in ecosystems have not been conducted. Consequently, its ecological interactions, including any potential for bioaccumulation, toxicity to non-target organisms, or role as a semiochemical, are unknown.

Computational Chemistry and Theoretical Investigations of 2,10 Dimethylundecan 6 One

Molecular Modeling and Structural Conformation Analysis of 2,10-Dimethylundecan-6-one

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Molecular modeling is employed to explore the vast conformational landscape of this long-chain ketone to identify the most stable, low-energy structures. These preferred conformations are often the ones that interact most effectively with biological receptors, such as those in insect antennae.

Due to the free rotation around its numerous single bonds, this compound does not have a single rigid structure but exists as an equilibrium of multiple conformers. Conformational analysis typically begins with a molecular mechanics (MM) based search to rapidly generate a wide range of possible structures. The most promising low-energy conformers from this initial search are then subjected to more accurate, but computationally intensive, quantum mechanics (QM) calculations, often using Density Functional Theory (DFT). These calculations refine the geometry and provide more accurate energy rankings. researchgate.net The presence of two stereocenters at the C2 and C10 positions means that four distinct stereoisomers exist—(2R,10R), (2S,10S), (2R,10S), and (2S,10R)—each with its own unique conformational preferences that must be analyzed. The analysis focuses on minimizing steric hindrance and torsional strain to identify the most populated conformations under physiological conditions.

Table 1: Illustrative Predicted Low-Energy Conformers of (2R,10R)-2,10-Dimethylundecan-6-one

Note: The data in this table is representative of typical computational outputs for aliphatic ketones and is intended for illustrative purposes. Actual values depend on the specific level of theory and basis set used.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (C5-C6-C7-C8) | Computational Method |

|---|---|---|---|

| 1 | 0.00 | 179.2° | DFT (B3LYP/6-31G) |

| 2 | 0.62 | -68.5° | DFT (B3LYP/6-31G) |

| 3 | 0.89 | 70.1° | DFT (B3LYP/6-31G*) |

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors of the Compound

Quantum chemical calculations offer a detailed view of the electronic landscape of this compound, which is crucial for understanding its chemical reactivity and intermolecular interactions. rsc.orgacs.org These calculations can map out the electron density distribution, identify molecular orbitals, and compute various reactivity descriptors.

The carbonyl group (C=O) is the most prominent electronic feature of the molecule. The higher electronegativity of the oxygen atom compared to the carbon atom results in a polarized bond, with a partial negative charge on the oxygen and a partial positive charge on the carbonyl carbon. youtube.com This makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles.

Frontier Molecular Orbital (FMO) theory is particularly useful. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a larger gap implies lower reactivity. For ketones, the HOMO is often associated with the lone pair electrons on the oxygen atom, while the LUMO is typically the π* antibonding orbital of the carbonyl group.

Table 2: Illustrative Calculated Electronic Properties and Reactivity Descriptors for this compound

Note: These values are representative and provided for illustrative purposes. They can vary significantly with the chosen computational method.

| Property | Calculated Value | Computational Method |

|---|---|---|

| HOMO Energy | -7.2 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | 1.5 eV | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | 8.7 eV | DFT (B3LYP/6-31G) |

| Dipole Moment | 2.75 D | DFT (B3LYP/6-31G) |

Predictive Modeling for Biological Activities (QSAR Reinforcement)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity of chemicals based on their molecular structures. wikipedia.org In the context of pheromones like this compound, QSAR can be used to understand which structural features are critical for its activity and to predict the potency of new, similar compounds without the need for extensive biological testing. nih.govnih.gov

A QSAR model is built by first calculating a set of numerical descriptors for a series of molecules with known biological activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, and electronic characteristics. For this compound and its analogues, relevant descriptors might include:

Topological descriptors: Molecular weight, branching indices.

Geometrical descriptors: Molecular surface area, volume.

Electronic descriptors: Dipole moment, partial charges on atoms, HOMO/LUMO energies.

A mathematical equation is then derived to correlate these descriptors with the observed activity (e.g., electroantennogram response or behavioral assay results). This model, once validated, can reinforce the understanding of the structure-activity relationship by highlighting the key molecular properties that govern the pheromonal response.

Simulation of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a valuable tool for investigating the step-by-step pathways of chemical reactions. acs.org By simulating reaction mechanisms, researchers can identify high-energy transition states and intermediate structures, providing a complete picture of how reactants are converted into products. This is particularly useful for understanding the biosynthesis of this compound in termites or its environmental degradation pathways.

For instance, the nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. youtube.commasterorganicchemistry.com Computational modeling can be used to study the approach of a nucleophile to the electrophilic carbonyl carbon. By calculating the potential energy surface for this reaction, the structure and energy of the transition state can be determined. The activation energy (the energy difference between the reactants and the transition state) calculated from this provides a theoretical estimate of the reaction rate. Such simulations can elucidate the stereoselectivity of reactions and help in designing synthetic routes or understanding enzymatic processes involving this pheromone.

Applications of 2,10 Dimethylundecan 6 One in Advanced Organic Synthesis Research

Methodological Advancements in Industrial Synthesis Leveraging 2,10-Dimethylundecan-6-one

Given the lack of established applications for this compound as a key intermediate in the specified fields, there is correspondingly no information available on methodological advancements in its industrial synthesis for these purposes. Industrial synthesis efforts are typically directed towards compounds with known utility and demand. The synthesis of related compounds, such as geranylacetone, is well-established and involves processes like the Carroll reaction using linalool (B1675412) and ethyl acetoacetate (B1235776). chemicalbook.com

Environmental Distribution and Biogeochemical Cycling of 2,10 Dimethylundecan 6 One

Occurrence in Aquatic and Sedimentary Environments

While direct detection of 2,10-Dimethylundecan-6-one in aquatic and sedimentary environments is not extensively documented in scientific literature, studies on closely related isomers offer significant clues regarding its potential sources and distribution.

Research conducted on deep-sea sediments from the Black Sea has identified the presence of a structural isomer, 6,10-dimethylundecan-2-one (B3048196). This compound was detected in ketone fractions of sediment samples dating from the Pleistocene to the late Miocene. The lithology of these sediments is predominantly of terrigenous origin, with organic carbon contents ranging from 0.3% to 5%.

The presence of 6,10-dimethylundecan-2-one, alongside other long-chain ketones and n-alkanes derived from plant waxes, points towards a terrigenous, or land-based, origin for these lipids. The stable carbon isotope values of the total lipids in these sediments further support a terrestrial and/or lacustrine (freshwater) plant source. It is inferred that these compounds are transported from land to the marine environment and subsequently deposited in deep-sea sediments. The analysis of such compounds serves as a marker for terrestrial input into marine paleoenvironments.

Table 1: Detection of Related Ketones in Deep-Sea Sediments

| Compound | Location | Sediment Age | Inferred Origin |

|---|

Microbial Degradation and Transformation Pathways in Environmental Compartments

Currently, there is a lack of specific studies in the available scientific literature detailing the microbial degradation and transformation pathways of this compound in various environmental compartments. General principles of microbial metabolism of aliphatic ketones suggest that such compounds can be subject to enzymatic breakdown. However, the branched nature of the methyl groups on the undecane (B72203) chain may influence the rate and efficiency of microbial degradation. Research on other branched aliphatic compounds has shown that increased alkyl chain branching can sometimes lead to reduced rates of biotransformation. Without specific studies on this compound, any discussion of its degradation pathways remains speculative.

Biogeochemical Significance in Carbon and Lipid Cycling

The direct biogeochemical significance of this compound in carbon and lipid cycling has not been specifically elucidated in published research. However, as a long-chain ketone of likely terrigenous origin, its transport and burial in marine sediments would contribute to the long-term sequestration of terrestrial carbon. The preservation of such lipids in the geological record provides a molecular fossil of past terrestrial ecosystems and their connection to marine environments. Long-chain ketones, in general, are recognized as components of epicuticular waxes of higher plants and can also be formed through the pyrolysis of acyl lipids, such as those from animal fats, in processes like cooking. Their presence in environmental archives can, therefore, offer insights into both natural and anthropogenic inputs into sedimentary records. Further research is needed to determine the specific role and quantitative importance of this compound in these large-scale biogeochemical cycles.

Future Research Directions and Unexplored Avenues for 2,10 Dimethylundecan 6 One

Development of Novel and More Efficient Stereoselective Synthesis Routes

The structure of 2,10-Dimethylundecan-6-one possesses two chiral centers at carbons 2 and 10. Consequently, it can exist as four possible stereoisomers. The biological activity and material properties of chiral molecules are often highly dependent on their specific stereochemistry. Therefore, the development of stereoselective synthesis routes is paramount for isolating and studying the individual stereoisomers.

Future research should focus on asymmetric synthesis strategies to gain precise control over the three-dimensional arrangement of the molecule. Promising approaches could include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as oxazaborolidines or N-heterocyclic carbenes, could facilitate the enantioselective reduction of a prochiral precursor or the asymmetric alkylation of a ketone enolate. mdpi.comnih.govresearchgate.netsigmaaldrich.com These methods offer the potential for high enantiomeric excess with only a small amount of a chiral catalyst.

Chiral Auxiliary-Mediated Synthesis: Employing a chiral auxiliary that can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, and then subsequently removed, is a well-established strategy.

Enzymatic Resolutions: Biocatalysis, using enzymes such as lipases or dehydrogenases, could be explored for the kinetic resolution of a racemic mixture of this compound or a key intermediate, providing access to enantiomerically enriched forms.

The development of these synthetic routes would be a critical first step, enabling the production of stereochemically pure samples for further investigation into the compound's biological and material properties.

| Synthetic Strategy | Description | Potential Advantage |

| Catalytic Asymmetric Synthesis | Utilizes chiral catalysts to favor the formation of one stereoisomer over others. | High efficiency and atom economy. |

| Chiral Auxiliary-Mediated Synthesis | A chiral molecule is temporarily incorporated to guide a stereoselective reaction. | Reliable and predictable stereochemical control. |

| Enzymatic Resolutions | Employs enzymes to selectively react with one enantiomer in a racemic mixture. | High selectivity under mild reaction conditions. |

In-depth Mechanistic Studies of Predicted Biological Activities in Non-Human Models

Many long-chain aliphatic ketones serve as chemical signals in the biological world, particularly as insect pheromones. alfa-chemistry.comnih.govwikipedia.org These compounds can act as sex attractants, aggregation pheromones, or alarm signals, often with high species specificity. alfa-chemistry.comwikipedia.org Given its structure, it is plausible that this compound may possess pheromonal activity in certain insect species.

Future research in this area should involve:

Screening for Pheromonal Activity: The different stereoisomers of this compound could be synthesized and tested for their ability to elicit behavioral responses in a wide range of insects, particularly in species where long-chain ketones are known to be part of their chemical communication.

Insecticidal and Repellent Properties: Some ketones found in nature, such as those in mint plants, have demonstrated insecticidal or repellent activities, sometimes by acting as modulators of GABA receptors. nih.gov Investigations could explore whether this compound exhibits similar toxic or repellent effects on common pests.

Mechanism of Action Studies: If any biological activity is identified, further studies would be necessary to understand the underlying mechanism. This could involve electrophysiological recordings from insect antennae to identify specific olfactory receptors, or biochemical assays to determine if the compound interacts with key enzymes or receptors. nih.gov

Advanced Computational Simulations for Predictive Analytics and Property Estimation

Before embarking on extensive and costly laboratory research, computational chemistry offers powerful tools to predict the properties and potential activities of molecules in silico. longdom.orgresearchgate.netnih.govnih.gov These methods can guide experimental work and provide valuable insights into the behavior of this compound.

Key computational avenues to explore include:

Physicochemical Property Prediction: Using methods like Density Functional Theory (DFT) or semi-empirical methods, fundamental properties such as boiling point, vapor pressure, solubility, and conformational analysis can be estimated. longdom.orgresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models: If a biological activity is identified, QSAR models can be developed to correlate the structural features of this compound and related molecules with their activity. longdom.orgnih.gov This can help in designing new derivatives with potentially enhanced activity.

Molecular Docking: To investigate potential biological targets, molecular docking simulations can be performed. researchgate.netnih.govmdpi.com For example, the molecule could be docked into the binding sites of insect olfactory receptors or enzymes to predict potential interactions.

| Computational Method | Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure and energy. | Prediction of spectroscopic properties and reaction pathways. |

| QSAR | Correlating molecular structure with biological activity. | Identification of key structural features for activity. |

| Molecular Docking | Simulating the interaction with biological macromolecules. | Prediction of potential biological targets. |

Research into Environmental Impact and Remediation Strategies

The introduction of any new chemical into widespread use requires a thorough understanding of its environmental fate and potential impact. As a long-chain, hydrophobic organic compound (HOC), this compound is likely to behave in specific ways in the environment. tandfonline.comproquest.comnih.govresearchgate.netacs.org

Future research should address the following:

Biodegradation Pathways: Studies using soil and water microorganisms are needed to determine if and how this compound is biodegraded. nih.govslideshare.netoup.commcmaster.canih.gov Identifying the metabolic pathways and any persistent breakdown products is crucial.

Sorption and Transport in Soil: Due to its expected low water solubility, the compound is likely to sorb to organic matter in soil and sediment. nih.gov Studies are needed to quantify this sorption and to model its mobility in different soil types.

Development of Remediation Techniques: In case of environmental contamination, effective remediation strategies would be necessary. Research could focus on techniques proven effective for other HOCs, such as soil washing with surfactants or electrokinetically enhanced remediation to mobilize the compound from soil particles. tandfonline.comproquest.comnih.govresearchgate.net

Exploration of New Applications in Specialized Chemical Synthesis and Materials Science

Aliphatic ketones are recognized as valuable and versatile building blocks in organic synthesis and materials science. study.comresearchgate.netrsc.orgscribd.com The specific structure of this compound could offer unique opportunities in these fields.

Potential areas for exploration include:

As a Synthetic Building Block: The ketone functionality can be transformed into a wide variety of other functional groups. This compound could serve as a precursor for the synthesis of more complex molecules, including natural product-inspired compounds with potential pharmaceutical applications. researchgate.netrsc.orgscribd.com

In Polymer Science: The incorporation of ketone groups into polymer chains can introduce desirable properties. d-nb.inforesearchgate.net Research could investigate the use of this compound or its derivatives as a comonomer in polymerization reactions to create polyketones. researchgate.netrsc.org These materials might exhibit enhanced biodegradability or serve as polymer scaffolds that can be further functionalized through the ketone group. nih.govnrel.gov

Q & A

Q. What are the primary synthetic routes for 2,10-Dimethylundecan-6-one in laboratory settings?

The compound is synthesized via catalytic ketonization using zinc-nickel catalysts, yielding 2.6% by weight alongside by-products such as 2,10-Dimethyl-4-undecen-6-one (1.2%) and 2,10-Dimethyl-4,7-undecadien-6-one (1.2%) . Purification involves fractional distillation or column chromatography to isolate the ketone. Analytical validation via GC-MS and NMR is critical to confirm structural integrity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR identify methyl groups at positions 2 and 10, and the ketone at position 5. Coupling constants distinguish stereochemical arrangements.

- IR Spectroscopy : Confirms the C=O stretch (~1715 cm) and methyl bending modes.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 196.33 (CHO) validate the molecular formula . Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How should this compound be stored to maintain stability in laboratory conditions?

Store under inert gas (N or Ar) at 2–8°C in amber glass vials to prevent oxidation. Stability tests using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) assess shelf life. HPLC monitoring detects decomposition products like unsaturated ketones .

Advanced Research Questions

Q. How do reaction conditions influence stereoselectivity and by-product formation in synthesizing this compound?

Catalytic systems and temperature modulate stereochemistry. For example:

- Zn-Ni Catalysts at 180°C favor the cis-isomer but produce unsaturated by-products (e.g., 2,10-Dimethyl-4-undecen-6-one) due to dehydrogenation side reactions.

- Homogeneous Catalysts (e.g., Pd/C) at lower temperatures (120°C) reduce by-products but lower yields. Kinetic studies using GC-MS and DFT calculations optimize selectivity .

Q. What methodologies resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR shifts or fragmentation patterns arise from solvent effects or impurities. To address:

Q. How can computational chemistry predict the reactivity of this compound in novel reaction systems?

- Molecular Dynamics (MD) Simulations : Model interactions with catalysts (e.g., Zn-Ni surfaces) to predict regioselectivity.

- Density Functional Theory (DFT) : Calculate activation energies for ketonization vs. dehydrogenation pathways. Validate predictions with experimental Arrhenius plots and isotopic labeling (-tracing) .

Data Presentation and Analysis

Q. What statistical methods are appropriate for analyzing yield variability in this compound synthesis?

- ANOVA : Tests batch-to-batch variability (e.g., catalyst aging effects).

- Error Propagation Analysis : Quantifies uncertainty in yield calculations (e.g., ±0.3% for gravimetric measurements). Report confidence intervals (95% CI) and use Q-tests to exclude outliers .

Q. How should researchers design controlled experiments to isolate the effects of substituents on this compound’s reactivity?

- Structural Analogues : Synthesize derivatives (e.g., 2,10-Diethylundecan-6-one) to compare steric/electronic effects.

- Isotopic Labeling : Use - or -labeled substrates to track mechanistic pathways.

- Kinetic Isotope Effects (KIE) : Differentiate rate-determining steps (e.g., C–H activation vs. ketone formation) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.